Efflumidex

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

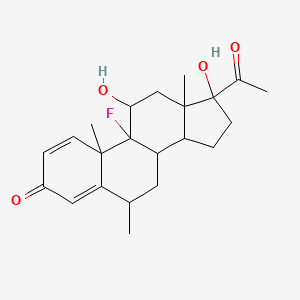

A glucocorticoid employed, usually as eye drops, in the treatment of allergic and inflammatory conditions of the eye. It has also been used topically in the treatment of various skin disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p732)

Applications De Recherche Scientifique

Evidence-Based Medicine and Clinical Decision Making

Efflumidex has implications in the realm of evidence-based medicine (EBM), a contemporary initiative reshaping biomedical practice and decision-making. Social science inquiries highlight the significance of EBM, underscoring the necessity of integrating scientific research like Efflumidex in medical decisions, and pointing out the challenges and controversies surrounding such integration. This necessitates a robust investigation into how drugs like Efflumidex fit into EBM paradigms (Mykhalovskiy & Weir, 2004).

Translational Epidemiology in Health Sciences

Efflumidex's role in translational research (TR) highlights the bridge between scientific discoveries and public health impact. Epidemiology, crucial in TR, helps translate Efflumidex's scientific findings into practical health applications. It involves assessing the effectiveness of such drugs in various stages of clinical trials and their subsequent impact on public health outcomes (Khoury, Gwinn, & Ioannidis, 2010).

Systematic Reviews in Healthcare Research

Efflumidex is likely to be included in systematic reviews in healthcare, which are essential for synthesizing evidence from multiple studies. Systematic reviews help in understanding the comprehensive effects of Efflumidex, comparing its effectiveness with other treatments, and guiding healthcare professionals in clinical decision-making (Misra & Agarwal, 2018).

Scientific Research in Pharmaceutical Effluents

Efflumidex, as a pharmaceutical compound, contributes to the body of research on pharmaceutical effluents. Studies in this area focus on the environmental impact and treatment technologies for effluents, including those from drugs like Efflumidex. This research is pivotal in addressing the environmental challenges posed by pharmaceutical residues (Davarazar et al., 2019).

Role in Values-Based Evidence-Based Medicine

Efflumidex’s therapeutic implications also intersect with the importance of integrating values in evidence-based medicine (EBM). Research suggests that values play a critical role in EBM by influencing the prioritization of treatments for investigation, including drugs like Efflumidex. This integration enhances the humanitarian aspect of EBM, making the practice more patient-centered (Kelly, Heath, Howick, & Greenhalgh, 2015).

Cyberinfrastructure for e-Science in Drug Research

The development of Efflumidex also benefits from advancements in e-Science, particularly in drug research. e-Infrastructure supports faster and more efficient scientific research, enabling comprehensive data analysis and collaboration, crucial for the development and testing of pharmaceuticals like Efflumidex (Hey & Trefethen, 2005).

Propriétés

Nom du produit |

Efflumidex |

|---|---|

Formule moléculaire |

C22H29FO4 |

Poids moléculaire |

376.5 g/mol |

Nom IUPAC |

17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3 |

Clé InChI |

FAOZLTXFLGPHNG-UHFFFAOYSA-N |

SMILES canonique |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Synonymes |

Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)

![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)

![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)

![5-[3-[2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-propyl-isoxazole](/img/structure/B1206999.png)